5,11-bis[(2-methylphenyl)sulfonyl]dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
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Description
5,11-Bis[(2-methylphenyl)sulfonyl]dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a chemical compound with the molecular formula C28H22N2O6S2 . It has an average mass of 546.614 Da and a monoisotopic mass of 546.091919 Da .
Synthesis Analysis
A novel approach for the synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones has been developed . This facile three-step method uses variously substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials . The obtained products were further transformed into N-alkyl-, N-acetyl-, and dithio analogues .Molecular Structure Analysis
The molecular structure of this compound is based on the dibenzo[b,f][1,5]diazocine core, which is substituted at the 5 and 11 positions with (2-methylphenyl)sulfonyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of variously substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) with 2-aminobenzoic acids . The products of this reaction are then further transformed into N-alkyl-, N-acetyl-, and dithio analogues .Future Directions
The dibenzo[b,f][1,5]diazocine-6,12-dione framework could serve as a privileged structure for drug design and development . The synthesis of unsymmetrical dibenzo[b,f][1,5]diazocine-6,12-diones and three novel heterocyclic scaffolds has been developed, which could open up new avenues for the design of bioactive molecules .
properties
IUPAC Name |
5,11-bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6S2/c1-19-11-3-9-17-25(19)37(33,34)29-23-15-7-5-13-21(23)28(32)30(24-16-8-6-14-22(24)27(29)31)38(35,36)26-18-10-4-12-20(26)2/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOWYFZVJNYTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2C3=CC=CC=C3C(=O)N(C4=CC=CC=C4C2=O)S(=O)(=O)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione |
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